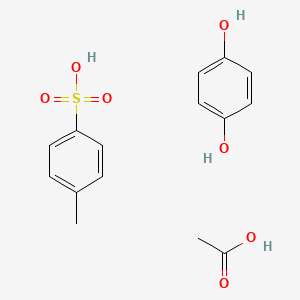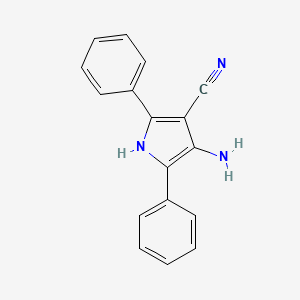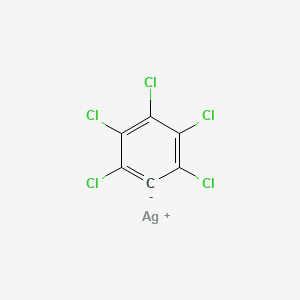![molecular formula C7H12OSSi B14423768 Trimethyl[(thiophen-2-yl)oxy]silane CAS No. 83043-44-1](/img/structure/B14423768.png)
Trimethyl[(thiophen-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(thiophen-2-yl)oxy]silane is an organosilicon compound with the molecular formula C7H12OSSi. It consists of a thiophene ring bonded to a trimethylsilyl group via an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[(thiophen-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of thiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(thiophen-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of thiophen-2-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Various substituted thiophenes.
Hydrolysis: Thiophen-2-ol and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(thiophen-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound is employed in the preparation of silicon-containing polymers and materials.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.
Wirkmechanismus
The mechanism of action of trimethyl[(thiophen-2-yl)oxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The thiophene ring can participate in π-π interactions, influencing the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(thiophen-2-yl)silane]
- Trimethyl[(furan-2-yl)oxy]silane
- Trimethyl[(pyridin-2-yl)oxy]silane
Uniqueness
Trimethyl[(thiophen-2-yl)oxy]silane is unique due to the presence of both a thiophene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
83043-44-1 |
|---|---|
Molekularformel |
C7H12OSSi |
Molekulargewicht |
172.32 g/mol |
IUPAC-Name |
trimethyl(thiophen-2-yloxy)silane |
InChI |
InChI=1S/C7H12OSSi/c1-10(2,3)8-7-5-4-6-9-7/h4-6H,1-3H3 |
InChI-Schlüssel |
ZOHIYDGINIUTPN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
